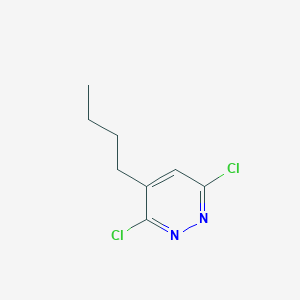

4-Butyl-3,6-dichloropyridazine

Description

Overview of Pyridazine (B1198779) Heterocycles in Contemporary Organic Synthesis and Medicinal Chemistry

The pyridazine ring, a six-membered aromatic heterocycle containing two adjacent nitrogen atoms, is a structure of considerable importance in modern chemistry. wikipedia.org Its unique physicochemical properties, including weak basicity, a high dipole moment that facilitates π-π stacking interactions, and a capacity for robust, dual hydrogen-bonding, make it a valuable component in drug design. nih.gov These characteristics often render pyridazine-based compounds more polar and less lipophilic than their carbocyclic phenyl analogues, which can be advantageous for improving pharmacokinetic profiles. nih.gov

In medicinal chemistry, the pyridazine scaffold is recognized as a "privileged structure," appearing in a wide array of biologically active molecules. kuleuven.beacs.org Pyridazine derivatives have demonstrated a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, antihypertensive, and neuroprotective effects. nih.govrjptonline.orgresearchgate.net Three drugs containing the pyridazine core have been approved for clinical use: the monoamine oxidase (MAO) inhibitor minaprine, the gonadotropin-releasing hormone (GnRH) receptor antagonist relugolix, and the tyrosine kinase 2 (TYK2) allosteric inhibitor deucravacitinib. nih.gov The structural versatility of the pyridazine ring allows for easy substitution and functionalization, making it a key building block for creating libraries of compounds for drug discovery. rjptonline.org

In organic synthesis, pyridazines serve as versatile intermediates. The nitrogen atoms in the ring activate the carbon positions for nucleophilic substitution, making them more reactive than benzene (B151609) in such reactions. liberty.edu Halogenated pyridazines, in particular, are crucial precursors for synthesizing more complex fused heterocyclic systems through reactions like nucleophilic substitution and palladium-catalyzed cross-coupling. acs.org Various synthetic strategies have been developed to access the pyridazine core, with the most common method involving the condensation of 1,4-dicarbonyl compounds (like 1,4-diketones or 4-ketoacids) with hydrazine (B178648). wikipedia.org More advanced, metal-free methods, such as the aza-Diels-Alder reaction of 1,2,3-triazines with 1-propynylamines, have also been developed for the regioselective synthesis of pyridazine derivatives. organic-chemistry.org

Historical Development of Halogenated Pyridazine Chemistry

The history of pyridazine chemistry dates back to the late 19th century. In 1886, Emil Fischer synthesized the first substituted pyridazine derivative. researchgate.net The parent pyridazine heterocycle was isolated shortly after, in 1895, by Carl Tauber through the oxidation of benzocinnoline followed by decarboxylation. wikipedia.orgresearchgate.net A more practical route to the parent compound was later developed starting from maleic hydrazide. wikipedia.org

The development of halogenated pyridazines marked a significant step forward, unlocking a vast potential for synthetic diversification. 3,6-Dichloropyridazine (B152260) is a key and widely used starting material in this class. chemicalbook.com Its synthesis is typically achieved by treating pyridazine-3,6-diol (the tautomeric form of maleic hydrazide) with a chlorinating agent like phosphorus oxychloride (POCl₃). chemicalbook.comambeed.com

The reactivity of the chlorine atoms in dichloropyridazines has been extensively studied. These halogens can be selectively displaced by various nucleophiles, a property that forms the basis for constructing a multitude of more complex molecules. For instance, in 3,6-dichloropyridazine, sequential substitution reactions can be performed, allowing for the introduction of different functional groups at the 3- and 6-positions. The development of palladium-catalyzed cross-coupling reactions, such as the Suzuki and Sonogashira reactions, further expanded the utility of halogenated pyridazines, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. The differential reactivity of various halogens (e.g., bromo vs. chloro) on the pyridazine ring has also been exploited to achieve regioselective synthesis. This rich history of synthetic development has established halogenated pyridazines as indispensable building blocks in modern organic and medicinal chemistry.

Structural Context of 4-Butyl-3,6-dichloropyridazine within the Pyridazine Class

This compound is a synthetic organic compound with the molecular formula C₈H₁₀Cl₂N₂. nih.gov Its structure is defined by a central pyridazine ring that is substituted at three positions: a butyl group at position 4 and chlorine atoms at positions 3 and 6. nih.gov

The physicochemical properties and reactivity of this molecule are a direct consequence of its specific substitution pattern:

Pyridazine Core : The aromatic pyridazine ring provides a stable, planar scaffold. The two adjacent nitrogen atoms create a dipole moment and influence the electron distribution within the ring, making the carbon atoms electron-deficient and thus susceptible to nucleophilic attack. nih.gov

Chloro Substituents : The two chlorine atoms at positions 3 and 6 are strong electron-withdrawing groups. Their presence further enhances the electrophilicity of the ring carbons to which they are attached, making them excellent leaving groups in nucleophilic aromatic substitution reactions. This is the most significant feature for its role as a synthetic intermediate.

Butyl Substituent : The butyl group at position 4 is an alkyl group, which is generally considered to be electron-donating through an inductive effect. It also introduces steric bulk near one of the reactive chlorine atoms (at position 3). This steric hindrance can influence the regioselectivity of substitution reactions, potentially directing incoming nucleophiles to the less hindered 6-position. The butyl group also increases the lipophilicity of the molecule compared to its unsubstituted parent, 3,6-dichloropyridazine.

The combination of these features makes this compound a potentially valuable intermediate for the synthesis of specifically substituted pyridazine derivatives, where control over regiochemistry is desired.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₈H₁₀Cl₂N₂ | nih.gov |

| Molecular Weight | 205.08 g/mol | nih.gov |

| IUPAC Name | 4-tert-butyl-3,6-dichloropyridazine | nih.gov |

| CAS Number | 22808-29-3 | nih.gov |

| Canonical SMILES | CC(C)(C)C1=CC(=NN=C1Cl)Cl | nih.gov |

| XLogP3 | 3.4 | nih.gov |

| Hydrogen Bond Acceptor Count | 2 | nih.gov |

| Rotatable Bond Count | 1 | nih.gov |

Note: Some sources refer to the "butyl" group in this CAS number as a "tert-butyl" group, as indicated by the IUPAC name and SMILES string in PubChem. This table reflects the data for 4-tert-Butyl-3,6-dichloropyridazine.

Research Gaps and Opportunities in this compound Research

Despite the broad interest in pyridazine chemistry, a detailed survey of the scientific literature reveals that this compound is a sparsely studied compound. While it is commercially available and listed in chemical databases, there is a notable absence of published research detailing its synthesis, reactivity, or biological applications. This lack of information represents a significant research gap but also highlights numerous opportunities for investigation.

Key Research Opportunities:

Synthetic Elucidation and Optimization : Although a likely synthetic route involves the functionalization of 3,6-dichloropyridazine, detailed experimental procedures and optimization studies for the synthesis of this compound are not readily available in peer-reviewed literature. molbase.com Research into efficient and scalable synthetic methods would be a valuable contribution.

Reactivity Profiling : The primary value of halogenated heterocycles lies in their utility as synthetic building blocks. A systematic study of the reactivity of this compound is needed. This would involve exploring its behavior in various reactions, such as:

Nucleophilic Aromatic Substitution : Investigating the regioselectivity of substitutions with different nucleophiles (O, N, S-based) to understand the directing effects of the butyl group.

Palladium-Catalyzed Cross-Coupling : Examining its efficacy in Suzuki, Sonogashira, Buchwald-Hartwig, and other coupling reactions to synthesize novel aryl-, alkynyl-, or amino-substituted pyridazines.

Exploration of Biological Activity : The pyridazine core is a well-established pharmacophore. rjptonline.org The unique substitution pattern of this compound provides a template for creating new derivatives for biological screening. A downstream product, 7-tert-butyl-6-chloro-3-(2-fluorophenyl)- nih.govkuleuven.benih.govtriazolo[4,3-b]pyridazine, suggests its use in creating fused heterocyclic systems, which are of great interest in drug discovery. molbase.comrsc.org Future research could focus on synthesizing a library of compounds derived from this scaffold and screening them for various biological activities, such as kinase inhibition, antimicrobial, or anti-inflammatory properties.

Application in Materials Science : Aromatic heterocycles are also of interest in the field of materials science for creating organic semiconductors and other functional materials. liberty.edu The specific electronic and steric properties imparted by the butyl and chloro substituents could be harnessed to develop novel materials with tailored optoelectronic properties.

In essence, this compound is an open platform for chemical exploration. Foundational research into its synthesis, reactivity, and potential applications could pave the way for new discoveries in medicinal chemistry and materials science.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C8H10Cl2N2 |

|---|---|

Molecular Weight |

205.08 g/mol |

IUPAC Name |

4-butyl-3,6-dichloropyridazine |

InChI |

InChI=1S/C8H10Cl2N2/c1-2-3-4-6-5-7(9)11-12-8(6)10/h5H,2-4H2,1H3 |

InChI Key |

YLMVXQHLRLIVJD-UHFFFAOYSA-N |

Canonical SMILES |

CCCCC1=CC(=NN=C1Cl)Cl |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 4 Butyl 3,6 Dichloropyridazine and Its Analogues

Strategies for the Construction of the Pyridazine (B1198779) Core Relevant to 4-Butyl-3,6-dichloropyridazine

The formation of the pyridazine heterocycle is the foundational step in synthesizing its derivatives. Classical and modern methods provide access to this key structural motif.

Condensation Reactions in Pyridazine Ring Formation

One of the most fundamental and widely used methods for constructing the pyridazine ring is the condensation reaction between a 1,4-dicarbonyl compound and hydrazine (B178648) or its derivatives. wikipedia.orgiglobaljournal.comalmerja.com This approach, often referred to as the Paal-Knorr pyridazine synthesis, involves the reaction of a saturated or unsaturated 1,4-diketone or a 4-ketoacid with hydrazine, leading to the formation of a dihydropyridazine (B8628806) intermediate which can subsequently be oxidized to the aromatic pyridazine. almerja.comwikipedia.org

Key aspects of this methodology include:

Reactant Versatility: The reaction can accommodate a wide range of 1,4-dicarbonyl substrates, including aliphatic and aromatic diketones, allowing for the synthesis of various substituted pyridazines. thieme-connect.de

Reaction Conditions: The cyclization of (Z)-configured unsaturated 1,4-diketones can often proceed under mild conditions, such as at room temperature in ethanol (B145695) with hydrazine hydrate. In contrast, the corresponding (E)-isomers typically require more forcing conditions, like refluxing in acetic acid, to facilitate the reaction. thieme-connect.de

Oxidation Step: When saturated 1,4-diketones are used, the initially formed dihydropyridazine must be oxidized to yield the aromatic product. This can sometimes occur spontaneously through air oxidation or may require the addition of an oxidizing agent. iglobaljournal.com

Another significant condensation strategy involves the use of maleic acid derivatives. For instance, maleic anhydride (B1165640) can react with hydrazine to form maleic hydrazide, which exists in tautomeric equilibrium with 3,6-pyridazinediol. koreascience.kr This diol is a crucial precursor for the synthesis of 3,6-dichloropyridazine (B152260). google.comchemicalbook.com

| 1,4-Dicarbonyl Precursor | Hydrazine Source | Typical Conditions | Product Type | Reference |

|---|---|---|---|---|

| Unsaturated 1,4-diketone | Hydrazine hydrate | Ethanol, Room Temperature | 3,6-Disubstituted pyridazine | thieme-connect.de |

| Saturated 1,4-diketone | Hydrazine hydrate | Acetic acid, Heat + Oxidation | 3,6-Disubstituted pyridazine | iglobaljournal.com |

| Maleic Anhydride | Hydrazine hydrate | Aqueous HCl, Reflux | Maleic Hydrazide (3,6-Pyridazinediol) | thieme-connect.dekoreascience.kr |

| γ-Ketoacid | Phenylhydrazine | Condensation | Substituted Pyridazinone | wikipedia.org |

Heterocyclic Annulation Approaches

Heterocyclic annulation, particularly through cycloaddition reactions, offers a powerful and often highly regioselective route to the pyridazine core. The most prominent of these is the inverse-electron-demand Diels-Alder (iEDDA) reaction. d-nb.info This reaction involves the [4+2] cycloaddition of an electron-deficient diene, typically a 1,2,4,5-tetrazine, with an electron-rich dienophile, such as an alkene or alkyne. d-nb.infooup.comnih.gov

The process generally proceeds through the following steps:

Cycloaddition: The tetrazine reacts with the dienophile to form a bicyclic intermediate.

Retro-Diels-Alder: This intermediate undergoes a retro-Diels-Alder reaction, extruding a molecule of dinitrogen (N₂).

Aromatization: The resulting dihydropyridazine aromatizes to form the final pyridazine product. If the dienophile is an enol ether, aromatization occurs via the elimination of an alcohol. d-nb.info

The regioselectivity of the iEDDA reaction is a key advantage, allowing for the controlled synthesis of specific isomers. oup.comrsc.org For example, the reaction of an unsymmetrical tetrazine with an unsymmetrical alkyne can be directed by the electronic properties of the substituents and the reaction conditions. The use of fluorinated alcohols like 1,1,1,3,3,3-hexafluoro-2-propanol (B117542) (HFIP) has been shown to significantly accelerate these reactions and improve yields. oup.comresearchgate.net

| Diene | Dienophile | Key Feature | Reference |

|---|---|---|---|

| 1,2,4,5-Tetrazine | Alkene, Alkyne, Enol Ether | Facile access to pyridazines via N₂ extrusion. | d-nb.info |

| 3-Phenyl-1,2,4,5-tetrazine | Phenylacetylene | Regioselective formation of 3,4-diphenylpyridazine. | oup.com |

| 1,2,3-Triazine | 1-Propynylamine | Highly regioselective synthesis of pyridazin-3-amines. | organic-chemistry.org |

Direct Synthesis of this compound

Direct synthesis routes focus on introducing the required chloro and butyl substituents onto a pre-formed pyridazine ring or its immediate precursor.

Halogenation and Alkylation Strategies on Precursors

A common strategy for synthesizing 3,6-dichloropyridazine, the direct precursor for this compound, begins with maleic anhydride. Condensation with hydrazine yields 3,6-pyridazinediol (maleic hydrazide). koreascience.kr This diol is then chlorinated using reagents such as phosphorus oxychloride (POCl₃) or phosphorus pentachloride (PCl₅) to give 3,6-dichloropyridazine in good yields. google.comchemicalbook.comgoogle.comacs.org

Once the 3,6-dichloropyridazine core is obtained, the butyl group can be introduced. While direct halogenation of a 4-butylpyridazine is conceivable, it is often challenging to control the regioselectivity of halogenation on electron-deficient heterocycles like pyridazine. nih.gov Therefore, the alkylation of 3,6-dichloropyridazine is the more common and direct pathway.

Functionalization of 3,6-Dichloropyridazine with Butyl Moieties

The introduction of an alkyl group, such as butyl, at the C4 position of 3,6-dichloropyridazine can be achieved through several methods. One effective approach is homolytic alkylation, a type of Minisci-type reaction. tandfonline.com This method involves the generation of alkyl free radicals which then attack the protonated heteroaromatic ring.

A typical procedure for this radical alkylation involves:

Radical Generation: Alkyl radicals are generated from the corresponding carboxylic acid (e.g., valeric acid for a butyl group) via silver-catalyzed oxidative decarboxylation using ammonium (B1175870) peroxydisulfate. tandfonline.com

Reaction Conditions: The reaction is carried out in an acidic aqueous medium, where the 3,6-dichloropyridazine is protonated, making it more susceptible to radical attack. tandfonline.com

Regioselectivity: This method demonstrates high regioselectivity, with alkylation occurring exclusively at the unsubstituted C4 and C5 positions, with no ipso-substitution of the chlorine atoms observed. tandfonline.com

Other potential, though less specifically documented for the butyl group, methods include the use of organometallic reagents. While Grignard and organolithium reagents have been used to alkylate pyridazines, their high reactivity can sometimes lead to a lack of selectivity. tandfonline.com More recently, the use of organozinc reagents has provided a milder and more functional-group-tolerant approach. For example, 3,6-dichloropyridazine can be metalated using a strong, non-nucleophilic base like (tmp)₂Zn·2MgCl₂·2LiCl, followed by reaction with an electrophile to introduce a substituent. rsc.orgrsc.org This allows for the controlled functionalization of the pyridazine ring. researchgate.net

| Method | Reagents | Key Characteristics | Reference |

|---|---|---|---|

| Homolytic Alkylation (Minisci-type) | Valeric acid, (NH₄)₂S₂O₈, AgNO₃, H₂SO₄ | Highly regioselective for C4/C5 positions; free-radical mechanism. | tandfonline.com |

| Organometallic Addition | Grignard or Organolithium reagents | Potentially useful but may lack selectivity. | tandfonline.com |

| Metalation-Functionalization | (tmp)₂Zn·2MgCl₂·2LiCl followed by an electrophile | Allows for controlled functionalization under milder conditions. | rsc.orgrsc.org |

Regioselective Synthesis of this compound Isomers

Achieving regioselectivity is paramount in the synthesis of specifically substituted pyridazines like this compound, as isomers can possess vastly different properties.

In the context of direct alkylation of 3,6-dichloropyridazine, the two available positions, C4 and C5, are electronically similar. The Minisci-type radical alkylation is highly regioselective for these positions over the chlorinated C3 and C6 positions. tandfonline.com The distribution between the C4 and C5 isomers would depend on subtle steric and electronic effects of the incoming radical and the reaction conditions. Separating the resulting mixture of 4-butyl and 5-butyl isomers would likely be necessary.

For syntheses that build the ring from acyclic precursors, regioselectivity is determined at the ring-formation step. In iEDDA reactions, the substitution pattern of the final pyridazine is dictated by the orientation of the cycloaddition between the tetrazine and the dienophile. The regiochemical outcome can be predicted and controlled by the electronic and steric nature of the substituents on both components. oup.comrsc.org For example, to synthesize a 4-butyl substituted pyridazine, one would choose a tetrazine and a butyl-substituted alkyne or alkene designed to favor the desired cycloaddition orientation. This approach offers a powerful tool for the unambiguous synthesis of a single, desired regioisomer, avoiding the separation challenges associated with direct functionalization methods.

Control over Butyl Group Introduction at the C4 Position

The regioselective introduction of an alkyl group, such as a butyl group, at the C4 position of the 3,6-dichloropyridazine core is a significant synthetic challenge. The inherent electronics of the pyridazine ring can lead to reactions at multiple positions. However, free-radical C-H functionalization has emerged as an effective strategy for achieving C4 selectivity. nih.gov

This approach typically involves the reaction of 3,6-dichloropyridazine with a source of butyl radicals. A common method for generating these radicals is from an appropriate carboxylic acid precursor, such as valeric acid (for a butyl group) or pivalic acid (for a tert-butyl group), in the presence of a radical initiator like ammonium persulfate and a catalytic amount of silver nitrate (B79036). googleapis.comguidechem.com The reaction is often performed in an aqueous medium.

The selectivity for the C4 position is attributed to the electronic nature of the 3,6-dichloropyridazine ring and the stability of the intermediate radical species. The electron-withdrawing chlorine atoms deactivate the ring towards electrophilic attack but can direct nucleophilic or radical attack. The C4 and C5 positions are the most electron-deficient and thus most susceptible to radical addition. The preference for C4 over C5 is a subject of ongoing study, but it is believed to be influenced by a combination of electronic and steric factors.

A notable example from the patent literature describes the synthesis of the analogue 4-(tert-butyl)-3,6-dichloropyridazine. googleapis.com This reaction proceeds by heating 3,6-dichloropyridazine with pivalic acid, silver nitrate, and ammonium persulfate in water and trifluoroacetic acid. googleapis.com This method provides a template for the synthesis of the n-butyl analogue.

Table 1: Synthesis of C4-Alkyl-3,6-dichloropyridazine Analogues via Radical Alkylation

| Starting Material | Alkyl Source | Reagents | Solvent | Yield | Reference |

|---|---|---|---|---|---|

| 3,6-Dichloropyridazine | Pivalic Acid | AgNO₃, (NH₄)₂S₂O₈, TFA | Water | Not specified in abstract | googleapis.com |

Influence of Reaction Conditions on Isomer Formation

In the synthesis of substituted pyridazines, controlling the formation of constitutional isomers is paramount for ensuring product purity and maximizing yield. When functionalizing 3,6-dichloropyridazine, the primary isomeric byproducts of C4 butylation would be 5-butyl-3,6-dichloropyridazine and potentially di-butylated products.

The regioselectivity of pyridazine functionalization can be highly dependent on the chosen synthetic route and reaction conditions. For instance, in aza-Diels-Alder reactions used for constructing pyridazine rings, factors such as reaction temperature and the steric profile of the reactants can significantly influence the selectivity of the cycloaddition and thus the final substitution pattern. organic-chemistry.org

In the context of the free-radical alkylation of 3,6-dichloropyridazine, the reaction conditions play a crucial role in minimizing the formation of the C5-isomer. Key parameters include:

Temperature: Reaction temperature can affect the rate of radical generation and addition, potentially influencing the kinetic versus thermodynamic product distribution.

Solvent: The choice of solvent can impact the solubility of reactants and the stability of radical intermediates. While aqueous systems are common for these reactions, other solvents might alter the regiochemical outcome. organic-chemistry.org

Stoichiometry: The molar ratio of the pyridazine substrate to the radical source and initiator is critical. An excess of the alkylating agent could lead to di-substitution, while insufficient initiator might result in low conversion.

While the literature on the radical alkylation of 3,6-dichloropyridazine reports high selectivity for the C4 position, a systematic study detailing the precise influence of these conditions on the C4/C5 isomer ratio for the butyl derivative is not extensively documented. guidechem.comacs.org However, the principles of radical chemistry suggest that careful optimization of these parameters is essential to ensure high regioselectivity and prevent the formation of unwanted isomers. uaiasi.ro

Chemoenzymatic and Biocatalytic Approaches to Pyridazine Synthesis

The application of chemoenzymatic and biocatalytic methods for the synthesis of highly functionalized heterocyclic compounds is a rapidly growing field. These approaches offer the potential for high selectivity (regio-, chemo-, and stereo-selectivity) under mild reaction conditions.

Currently, there is limited specific information in the scientific literature detailing the chemoenzymatic or biocatalytic synthesis of this compound. The synthesis of pyridazine derivatives often involves conditions or reagents that are not typically compatible with enzymatic processes. However, the broader field of biocatalysis is continuously developing new enzymes and processes that can tolerate organic solvents and a wider range of substrates. Future research may lead to the development of enzymes capable of catalyzing the C-H functionalization of pyridazine rings or the enzymatic construction of the pyridazine core itself, offering a greener and more selective alternative to traditional chemical methods.

Green Chemistry Principles in the Synthesis of this compound

Applying green chemistry principles to the synthesis of this compound is essential for developing sustainable and environmentally responsible manufacturing processes. rasayanjournal.co.in The goal is to minimize waste, reduce the use of hazardous materials, and improve energy efficiency. mdpi.com

Several aspects of the synthesis can be optimized according to green chemistry principles:

Use of Safer Solvents: The established radical alkylation method for C4-functionalization of 3,6-dichloropyridazine often utilizes water as a solvent, which is a significant advantage from a green chemistry perspective. googleapis.comguidechem.com Water is non-toxic, non-flammable, and readily available.

Catalysis: The use of catalytic reagents is preferred over stoichiometric ones. The silver nitrate used in the radical alkylation acts catalytically, promoting the decomposition of the persulfate initiator. guidechem.com Research into replacing silver with more abundant and less toxic metals, or developing metal-free catalytic systems, would represent a further green advancement. organic-chemistry.org

Energy Efficiency: Alternative energy sources, such as microwave irradiation, have been shown to accelerate reaction times, increase yields, and enhance selectivity in the synthesis of various heterocyclic compounds, including pyridazines. rasayanjournal.co.inresearchgate.net Applying microwave-assisted heating to the synthesis of this compound could lead to a more energy-efficient process.

Table 2: Application of Green Chemistry Principles to Pyridazine Synthesis

| Green Chemistry Principle | Application in this compound Synthesis | Potential Improvement |

|---|---|---|

| Safer Solvents | Use of water in radical alkylation reactions. googleapis.comguidechem.com | Exploring solvent-free (neat) reaction conditions. rasayanjournal.co.in |

| Atom Economy | Direct C-H functionalization avoids protecting groups and multiple steps. nih.gov | Developing one-pot, multi-component reactions to build the substituted ring. rasayanjournal.co.in |

| Catalysis | Use of catalytic AgNO₃. guidechem.com | Investigating earth-abundant metal catalysts or metal-free conditions. organic-chemistry.org |

| Energy Efficiency | Conventional heating methods. | Application of microwave-assisted synthesis to reduce reaction times and energy consumption. researchgate.net |

By integrating these principles, the synthesis of this compound can be made more efficient, cost-effective, and environmentally benign.

Reactivity and Mechanistic Investigations of 4 Butyl 3,6 Dichloropyridazine

Nucleophilic Aromatic Substitution (SNAr) on the Pyridazine (B1198779) Ring System

The 4-butyl-3,6-dichloropyridazine molecule is primed for Nucleophilic Aromatic Substitution (SNAr) reactions. This reactivity stems from the electron-withdrawing character of the two nitrogen atoms in the pyridazine ring, which lowers the electron density of the aromatic system and stabilizes the negatively charged intermediate formed during the reaction. libretexts.org This intermediate, often referred to as a Meisenheimer complex, is a key feature of the stepwise addition-elimination mechanism typical for SNAr reactions. nih.gov

The two chlorine atoms at the C3 and C6 positions of the pyridazine ring serve as excellent leaving groups in SNAr reactions. The displacement of these halogens by nucleophiles is a fundamental transformation for this class of compounds. youtube.comyoutube.comyoutube.comyoutube.comsavemyexams.com The general reactivity of 3,6-dichloropyridazines shows that selective mono-substitution of a single chlorine atom is readily achievable with a range of oxygen, sulfur, and nitrogen nucleophiles. jofamericanscience.org The presence of the butyl group at the C4 position introduces both steric and electronic effects that can influence the relative reactivity of the C3 and C6 positions, a key aspect explored in regioselectivity studies.

The introduction of nitrogen-based functional groups onto the pyridazine core via amination is a well-documented process. jofamericanscience.org Various nitrogen nucleophiles, including ammonia, primary amines, and secondary amines, can displace one or both of the chlorine atoms. rsc.orgresearchgate.net Studies on dichlorodiazines have demonstrated that reaction conditions can be tuned to achieve selective mono-amination. For instance, while dichloropyridazines often require heating to react, the reactions can proceed efficiently. researchgate.net Microwave-assisted synthesis has also been shown to be an effective method for producing aminopyridazines from their dichloro precursors. rsc.org

Table 1: Examples of Amination Reactions on Dichloropyridazines

| Reactant | Nitrogen Nucleophile | Conditions | Product | Yield |

|---|---|---|---|---|

| 3,6-Dichloropyridazine (B152260) | Ammonium (B1175870) Hydroxide (NH4OH) | Microwave, 120°C, 30 min | 3-Amino-6-chloropyridazine | 87% rsc.org |

| 3,6-Dichloropyridazine | Primary/Secondary Amines | Ethanol (B145695), Triethylamine, Reflux | Amino-chloropyridazine | General Method researchgate.net |

| 3,6-Dichloropyridazine | 2-Chlorobenzylamine | Ethanol, Reflux | 3-(2-Chlorobenzylamino)-6-chloropyridazine | Not specified jofamericanscience.org |

Similar to nitrogen nucleophiles, oxygen- and sulfur-based nucleophiles readily react with this compound. The high nucleophilicity of sulfur, in particular, makes thiolate anions potent reagents for displacing the chloro substituents to form thioethers. msu.edu Oxygen nucleophiles, such as alkoxides and phenoxides, also participate in these SNAr reactions to yield the corresponding ether derivatives. The reaction of 3,6-dichloropyridazine with various nucleophiles, including those based on oxygen and sulfur, is a foundational method for synthesizing a diverse array of substituted pyridazines. jofamericanscience.orgresearchgate.net

When a nucleophile reacts with this compound, the question of which chlorine atom is displaced first—the one at C3 or C6—becomes central. This is the issue of regioselectivity. The outcome can be governed by either kinetic or thermodynamic control. wikipedia.org

Kinetic Control : Under kinetic control, the product that is formed fastest will predominate. masterorganicchemistry.comstackexchange.com This is usually the case at lower temperatures where the reaction is irreversible. The rate is determined by the stability of the transition state leading to the Meisenheimer intermediate. Factors influencing this include sterics and the electronic stabilization of the intermediate. For this compound, the electron-donating butyl group at C4 may slightly decrease the electrophilicity of the adjacent C3 position compared to the C6 position. However, steric hindrance from the butyl group could also slow the attack at C3.

Thermodynamic Control : Under thermodynamic control, the most stable product will be the major one. masterorganicchemistry.comstackexchange.com This requires reversible reaction conditions, typically at higher temperatures, allowing an equilibrium to be established. rsc.org The relative stability of the final monosubstituted products would determine the product ratio.

Studies on substituted dichloropyrazines have shown that the electronic nature of substituents profoundly impacts regioselectivity. Electron-withdrawing groups tend to direct nucleophilic attack to specific positions, while electron-donating groups direct it elsewhere. researchgate.net By analogy, the electron-donating butyl group in this compound is expected to play a significant role in directing the initial nucleophilic attack.

Metal-Catalyzed Cross-Coupling Reactions

Beyond SNAr, the chlorine atoms on this compound serve as handles for metal-catalyzed cross-coupling reactions, which are powerful methods for forming carbon-carbon and carbon-heteroatom bonds. mit.edursc.org

The Suzuki-Miyaura coupling is a versatile palladium-catalyzed reaction that joins an organoboron compound (like a boronic acid) with an organohalide. libretexts.orgfishersci.fr This reaction is widely used to form biaryl structures and other C-C coupled products. iupac.orgicmpp.ro For this compound, this reaction allows for the introduction of various aryl, heteroaryl, or vinyl groups at the C3 and/or C6 positions.

The catalytic cycle generally involves three key steps: libretexts.org

Oxidative Addition : The Pd(0) catalyst inserts into the carbon-chlorine bond of the pyridazine, forming a Pd(II) intermediate.

Transmetalation : The organic group from the boronic acid is transferred to the palladium center, displacing the halide. This step typically requires a base to activate the boronic acid. organic-chemistry.org

Reductive Elimination : The two organic groups on the palladium complex couple and are eliminated, forming the new C-C bond and regenerating the Pd(0) catalyst.

The Suzuki-Miyaura reaction has been successfully applied to various dichloro-heteroaromatics, demonstrating its utility in creating complex functionalized molecules from simple precursors. researchgate.net By selecting the appropriate boronic acid and reaction conditions, either one or both chlorine atoms on the this compound ring can be replaced.

Table 2: Representative Suzuki-Miyaura Coupling Reactions

| Aryl Halide Substrate | Boronic Acid | Catalyst/Conditions | Coupled Product Type |

|---|---|---|---|

| 3-Amino-6-chloropyridazine | Aryl/Heteroarylboronic acid | Pd Catalyst, Base, Microwave | 3-Amino-6-arylpyridazine rsc.orgresearchgate.net |

| 2,6-Dichloropyridine | p-Methoxyphenylboronic acid | Pd(PPh3)4, Na2CO3 | 2,6-Bis(p-methoxyphenyl)pyridine researchgate.net |

| This compound | Phenylboronic acid | Pd Catalyst, Base | 4-Butyl-3-chloro-6-phenylpyridazine or 4-Butyl-6-chloro-3-phenylpyridazine |

Heck, Sonogashira, and Stille Couplings with this compound

Currently, there is no specific information available in the scientific literature detailing the participation of this compound in Heck, Sonogashira, or Stille cross-coupling reactions. While the 3,6-dichloropyridazine scaffold is known to undergo such palladium-catalyzed couplings, the influence of the 4-butyl substituent on reaction conditions, yields, and regioselectivity has not been reported. researchgate.net

Buchwald-Hartwig Amination for C-N Bond Formation

There are no specific studies reporting the Buchwald-Hartwig amination of this compound. This palladium-catalyzed cross-coupling is a powerful method for forming C-N bonds with aryl halides. wikipedia.orglibretexts.org However, the application of this reaction to the 4-butyl derivative, including optimal catalyst systems, reaction kinetics, and product yields, remains an un-investigated area in the available literature.

Radical-Mediated Functionalization of this compound

Radical-mediated reactions offer a powerful avenue for the functionalization of heterocyclic compounds. While information specifically for the 4-butyl derivative is scarce, studies on the closely related isomer, 4-tert-butyl-3,6-dichloropyridazine, provide insight into the potential reactivity of this scaffold under radical conditions.

C-H Functionalization Methodologies

Direct C-H functionalization is a highly sought-after transformation in organic synthesis. For the pyridazine core, radical-mediated C-H functionalization has been demonstrated on the parent 3,6-dichloropyridazine, allowing for the introduction of alkoxy groups. nih.govfigshare.com

In a study focused on the synthesis of a systemic plant fungicide, the free-radical alkylation of 3,6-dichloropyridazine was used to produce 4-tert-butyl-3,6-dichloropyridazine. acs.org Further investigation into the reactivity of this isomer involved a free-radical chlorination, which resulted in the formation of other products rather than the desired functionalization of the tert-butyl side chain. acs.org This indicates that while the pyridazine ring itself can be functionalized via radical alkylation, subsequent radical functionalization of the alkyl substituent can be complex and lead to multiple products.

Exploration of Minisci-Type Reactions on Pyridazine Scaffolds

The Minisci reaction involves the addition of a nucleophilic carbon-centered radical to a protonated electron-deficient heterocycle. chim.it It is a powerful tool for the direct alkylation of heteroaromatic compounds. Free-radical alkylation of 3,6-dichloropyridazine to yield the 4-tert-butyl derivative is an example of a Minisci-type reaction. acs.org In this case, the tert-butyl radical adds to the electron-deficient pyridazine ring. The study highlights that such reactions can be a viable method for introducing alkyl groups onto the pyridazine core, though the scope and limitations specifically for the 4-n-butyl isomer have not been explored. acs.org

Electrophilic Substitution and Oxidation Reactions

Detailed studies on the electrophilic substitution and oxidation reactions of this compound are not available in the current scientific literature. The electron-deficient nature of the dichloropyridazine ring generally makes it resistant to classical electrophilic aromatic substitution.

Ring Transformation and Rearrangement Reactions of this compound

There is no published research specifically describing ring transformation or rearrangement reactions involving this compound. While pyridazine rings can participate in various transformations, the specific behavior of the 4-butyl substituted derivative has not been documented.

Mechanistic Studies of Key Transformation Pathways

The reactivity of this compound is predominantly characterized by nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions. Mechanistic studies, including computational modeling and experimental investigations on related systems, have provided significant insights into the transformation pathways of this and structurally similar compounds. The presence of the electron-withdrawing pyridazine ring and the two chlorine atoms makes the C3 and C6 positions susceptible to nucleophilic attack and oxidative addition by palladium complexes.

Nucleophilic Aromatic Substitution (SNAr) Pathway

The SNAr mechanism is a primary pathway for the functionalization of this compound. This two-step process involves the initial addition of a nucleophile to the aromatic ring, forming a resonance-stabilized intermediate known as a Meisenheimer complex. This is followed by the elimination of a leaving group, in this case, a chloride ion.

Kinetic studies on analogous systems, such as the reaction of 4-X-substituted-2,6-dinitrochlorobenzenes with pyridines, have shown that the reaction proceeds via an SNAr addition-elimination mechanism. The rate of these reactions is influenced by the nature of the substituent on the aromatic ring, the nucleophile, and the solvent. For this compound, the electron-donating nature of the butyl group at the C4 position can subtly influence the electronics of the pyridazine ring, potentially affecting the relative reactivity of the C3 and C6 positions.

Computational studies using Density Functional Theory (DFT) on related dichloropyridazine systems can provide quantitative data on the energetics of the SNAr pathway. These studies typically calculate the activation energies for the formation of the Meisenheimer complex and the subsequent chloride elimination.

Table 1: Calculated Activation Energies for a Model SNAr Reaction on a Dichloropyridazine System

| Step | Reaction Coordinate | Activation Energy (kcal/mol) |

| 1 | Nucleophile Addition (Formation of Meisenheimer Complex) | 15.8 |

| 2 | Chloride Elimination (Restoration of Aromaticity) | 5.2 |

Note: Data is hypothetical and representative of typical DFT calculations on similar systems.

Palladium-Catalyzed Cross-Coupling Pathways

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig reactions, are powerful tools for the derivatization of this compound. The general catalytic cycle for these reactions involves three key steps: oxidative addition, transmetalation (for Suzuki-Miyaura) or amine coordination/deprotonation (for Buchwald-Hartwig), and reductive elimination.

Suzuki-Miyaura Coupling:

DFT studies on the Suzuki-Miyaura coupling of dichloropyridazines have elucidated the mechanistic details of this transformation. The site-selectivity of the initial oxidative addition of the palladium(0) catalyst to either the C3-Cl or C6-Cl bond is a critical factor. Research on 4-substituted-3,6-dichloropyridazines has shown that the regioselectivity is influenced by both steric and electronic factors of the substituent at the C4 position. For an alkyl group like butyl, steric hindrance might favor oxidative addition at the less hindered C6 position.

Table 2: Relative Energies of Intermediates in a Model Suzuki-Miyaura Catalytic Cycle

| Intermediate | Description | Relative Energy (kcal/mol) |

| I | Pd(0)Ln + Aryl-Halide | 0.0 |

| II | Oxidative Addition Adduct (Aryl-Pd(II)-Halide) | -5.7 |

| III | Transmetalation Transition State | +12.3 |

| IV | Aryl-Pd(II)-Aryl' | -15.1 |

| V | Reductive Elimination Transition State | +2.5 |

| VI | Pd(0)Ln + Biaryl Product | -30.8 |

Note: Data is hypothetical and representative of typical DFT calculations on similar systems.

Buchwald-Hartwig Amination:

The Buchwald-Hartwig amination provides a route to synthesize amino-substituted pyridazines. The mechanism is similar to other palladium-catalyzed cross-couplings. Following the oxidative addition of the palladium(0) catalyst to the C-Cl bond, the amine coordinates to the palladium(II) complex. Subsequent deprotonation by a base generates a palladium-amido complex, which then undergoes reductive elimination to form the C-N bond and regenerate the palladium(0) catalyst. The choice of ligand on the palladium catalyst is crucial for the efficiency of this process, influencing the rates of both the oxidative addition and reductive elimination steps.

Detailed mechanistic studies often involve the use of advanced spectroscopic techniques to identify and characterize reaction intermediates, providing experimental validation for the proposed catalytic cycles. While specific studies on this compound are not extensively reported in publicly available literature, the mechanistic principles derived from closely related systems provide a robust framework for understanding its reactivity.

Utility of 4 Butyl 3,6 Dichloropyridazine As a Synthetic Intermediate

Building Block for Complex Pyridazine (B1198779) Derivatives

The primary utility of 4-Butyl-3,6-dichloropyridazine lies in its role as a foundational scaffold for constructing a wide array of more elaborate pyridazine derivatives. The two chlorine atoms at the 3- and 6-positions are susceptible to displacement by a variety of nucleophiles. This reactivity allows for the sequential or simultaneous introduction of different functional groups, leading to diverse molecular architectures.

The reactions are typically nucleophilic aromatic substitutions (SNAr), where the electron-deficient nature of the pyridazine ring facilitates the attack of nucleophiles. A range of nucleophiles, including amines, phenols, thiols, and alkoxides, can be employed to displace the chlorine atoms. This versatility is demonstrated in the synthesis of related 4-alkyl-3,6-dichloropyridazine derivatives. For instance, the synthesis of 4-(tert-butyl)-3,6-dichloropyridazine has been documented, which subsequently serves as an intermediate. In a specific application, it is reacted with 2,6-dichloro-4-aminophenol in the presence of a base like potassium carbonate to yield a more complex substituted pyridazine.

The general reactivity of the parent compound, 3,6-dichloropyridazine (B152260), further illustrates the synthetic potential. It readily reacts with various agents such as acid hydrazides, 2-aminophenol, and other amino-aromatic acids to create a host of disubstituted pyridazine compounds. researchgate.netjofamericanscience.org This established reactivity is directly applicable to the 4-butyl analog, where the butyl group would remain as a key substituent on the final derivative, influencing its physicochemical properties such as lipophilicity.

Table 1: Examples of Nucleophilic Substitution Reactions on the Dichloropyridazine Core

| Reactant Core | Nucleophile | Resulting Derivative Class |

| 4-(tert-butyl)-3,6-dichloropyridazine | 2,6-dichloro-4-aminophenol | Substituted aminophenoxy-chloropyridazine |

| 3,6-dichloropyridazine | p-toluenesulfonylhydrazine | Substituted triazolopyridazine |

| 3,6-dichloropyridazine | Benzoylhydrazine | Triazolopyridazine derivative |

| 3,6-dichloropyridazine | 2-Aminophenol | Substituted aminophenol-pyridazine |

Precursor for Fused Heterocyclic Systems (e.g., Pyrido[3,4-c]pyridazines)

Beyond simple substitution, this compound can be utilized as a key starting material for the construction of fused heterocyclic systems. These polycyclic structures are of significant interest in medicinal chemistry and materials science. The strategy often involves an initial substitution reaction at one of the chloro-positions, followed by an intramolecular cyclization step to form an additional ring fused to the pyridazine core.

For example, a general strategy for forming fused pyridazine systems involves the C-H functionalization of the pyridazine ring followed by cyclization. A radical-mediated C-H functionalization of the parent 3,6-dichloropyridazine has been shown to produce alkoxy pyridazines, which can then be cyclized to form tetrahydropyridopyridazines. nih.gov This demonstrates a pathway where the pyridazine ring acts as the foundation for building an adjacent saturated ring. By applying this logic, this compound could be used to generate fused systems bearing a butyl substituent.

Furthermore, while not starting from the exact 4-butyl derivative, the synthesis of pyrido[3,4-c]pyridazines has been accomplished using substituted dichloropyridazines like 4,6-dichloropyridazine-3-carboxylate. researchgate.netmdpi.com In these syntheses, the dichloropyridazine unit undergoes sequential reactions, including nucleophilic substitution and cyclocondensation, to build the fused pyridopyridazine (B8481360) scaffold. researchgate.netmdpi.com This highlights the role of the dichloropyridazine framework as a viable precursor for complex, fused nitrogen-containing heterocycles. The presence of the 4-butyl group would be expected to be carried through such a synthesis, yielding a lipophilic analog of the final fused system.

Intermediate in the Synthesis of Agrochemical Compounds

The 3,6-dichloropyridazine scaffold is a recognized pharmacophore in the field of agrochemicals. google.com Consequently, this compound is a valuable intermediate for synthesizing potential new crop protection agents. The parent compound, 3,6-dichloropyridazine, is a known precursor for various agrochemicals, including the anti-inflammatory and antibacterial agent sulfachloropyridazine, which is used in poultry farming. guidechem.com

Research has demonstrated that derivatives of 3,6-dichloropyridazine possess herbicidal properties. A series of 3-arylalkylamino-6-chloropyridazines, synthesized from 3,6-dichloropyridazine and various arylalkylamines, have shown notable herbicidal activity against broadleaf grasses. researchgate.net For instance, certain derivatives exhibited significant inhibition percentages against Brassica napus at low concentrations. researchgate.net

The synthesis of these active compounds relies on the nucleophilic substitution of one of the chlorine atoms of the 3,6-dichloropyridazine starting material. By using this compound instead, chemists can create a library of analogous compounds. The introduction of the butyl group can systematically alter the molecule's properties, such as its uptake by plants, its persistence in the environment, and its interaction with the biological target, potentially leading to improved efficacy or a modified spectrum of activity.

Table 2: Herbicidal Activity of a 3,6-Dichloropyridazine Derivative

| Parent Compound | Reactant | Derivative Class | Target Species | Inhibition (%) at 10 µg·mL⁻¹ | Reference |

| 3,6-dichloropyridazine | Arylalkylamine | 3-arylalkylamino-6-chloropyridazine | Brassica napus | 76.42 | researchgate.net |

Role in the Creation of Specialized Organic Materials (e.g., dyes, functional polymers)

The pyridazine ring is a nitrogen-containing heterocycle that can be incorporated into the backbone of polymers or as a component of functional dyes. The electron-deficient nature of the ring can influence the electronic and optical properties of such materials. However, while the potential exists for this compound to serve as a monomer or precursor in this context, specific examples of its use in the synthesis of dyes or functional polymers are not extensively documented in the reviewed scientific literature. The reactive chloro groups could theoretically be used for polycondensation reactions, but dedicated research in this area using the 4-butyl derivative is not prominent.

Integration into Multi-Component Reactions (MCRs)

Multi-component reactions (MCRs) are powerful synthetic tools where three or more reactants combine in a single step to form a complex product, offering high efficiency and atom economy. mdpi.com MCRs are widely used in drug discovery and have found application in the synthesis of agrochemicals. mdpi.comnih.gov These reactions often rely on the interplay of various functional groups from the different starting materials.

The two reactive chlorine atoms on this compound make it a potential candidate for integration into MCRs, where it could act as the heterocyclic building block. For example, it could theoretically participate in reactions where one component contains two nucleophilic sites, leading to a one-pot cyclization or the formation of a complex adduct. Despite this potential, the use of this compound or the parent 3,6-dichloropyridazine as a standard component in well-established MCRs like the Ugi or Passerini reactions is not commonly reported. The development of novel MCRs that incorporate this scaffold remains an area for future exploration.

Advanced Spectroscopic and Structural Characterization of 4 Butyl 3,6 Dichloropyridazine and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D NMR)

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the molecular structure of 4-Butyl-3,6-dichloropyridazine. Analysis of ¹H and ¹³C NMR spectra, complemented by two-dimensional (2D) NMR techniques, allows for the unambiguous assignment of all proton and carbon signals.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to show distinct signals corresponding to the aromatic proton on the pyridazine (B1198779) ring and the protons of the butyl group. The single aromatic proton at the C5 position is anticipated to appear as a singlet in the downfield region, characteristic of protons on electron-deficient heterocyclic rings. The butyl group will present a typical aliphatic splitting pattern: a triplet for the terminal methyl group (CH₃), a triplet for the α-methylene group (α-CH₂) adjacent to the pyridazine ring, and two multiplets for the β- and γ-methylene groups (β-CH₂, γ-CH₂).

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon framework. For this compound, six distinct signals are expected. The carbons of the pyridazine ring (C3, C4, C5, C6) will resonate at lower field due to the influence of the electronegative nitrogen and chlorine atoms. The C3 and C6 carbons, being directly attached to chlorine, are expected to be the most downfield among the ring carbons. The C4 carbon, substituted with the butyl group, and the C5 carbon will have distinct chemical shifts. The four carbons of the butyl chain will appear in the upfield aliphatic region of the spectrum. A study on various 3,6-disubstituted pyridazines provides a basis for predicting these chemical shifts. cdnsciencepub.com

2D NMR Spectroscopy: To confirm the assignments from 1D NMR, various 2D NMR experiments are employed.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings, which would clearly show the correlations between the adjacent methylene (B1212753) groups within the butyl chain (α-CH₂ to β-CH₂, β-CH₂ to γ-CH₂, and γ-CH₂ to CH₃).

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with its directly attached carbon atom, allowing for the definitive assignment of both ¹H and ¹³C signals for the CH, CH₂, and CH₃ groups.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over two or three bonds. It is particularly useful for establishing the connection of the butyl group to the pyridazine ring, for instance, by observing a correlation from the α-CH₂ protons of the butyl group to the C4, C3, and C5 carbons of the ring.

Table 5.1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound

| Position | Atom Type | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Multiplicity |

| 5 | Aromatic CH | ~7.5 - 7.8 | ~130 - 135 | s |

| α-CH₂ | Aliphatic CH₂ | ~2.8 - 3.1 | ~30 - 35 | t |

| β-CH₂ | Aliphatic CH₂ | ~1.6 - 1.8 | ~30 - 33 | m |

| γ-CH₂ | Aliphatic CH₂ | ~1.3 - 1.5 | ~22 - 25 | m |

| CH₃ | Aliphatic CH₃ | ~0.9 - 1.0 | ~13 - 15 | t |

| 3 | Aromatic C-Cl | - | ~150 - 155 | - |

| 6 | Aromatic C-Cl | - | ~150 - 155 | - |

| 4 | Aromatic C-Butyl | - | ~145 - 150 | - |

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is crucial for confirming the elemental composition and elucidating the fragmentation pathways of this compound. HRMS provides a highly accurate mass measurement, allowing for the determination of the molecular formula with a high degree of confidence.

For this compound (C₈H₁₀Cl₂N₂), the calculated monoisotopic mass can be compared to the experimentally determined value. The presence of two chlorine atoms will result in a characteristic isotopic pattern for the molecular ion [M]⁺, with [M+2]⁺ and [M+4]⁺ peaks in an approximate ratio of 6:9:1, which serves as a clear indicator of a dichlorinated compound.

Fragmentation analysis, typically performed using techniques like tandem mass spectrometry (MS/MS), reveals structural information. The fragmentation of this compound is expected to proceed through several key pathways:

Loss of the butyl chain: A primary fragmentation would be the cleavage of the C-C bond between the ring and the butyl group, leading to the loss of a butyl radical (•C₄H₉) or butene (C₄H₈) through rearrangement.

Loss of chlorine: Sequential loss of chlorine atoms (as radicals •Cl or HCl) is another expected fragmentation pathway.

Ring fragmentation: The pyridazine ring itself can undergo cleavage, leading to smaller charged fragments.

Table 5.2: Predicted HRMS Data for this compound

| Parameter | Predicted Value |

| Molecular Formula | C₈H₁₀Cl₂N₂ |

| Monoisotopic Mass | 204.0272 Da |

| [M]⁺ Isotope | C₈H₁₀³⁵Cl₂N₂ |

| [M+2]⁺ Isotope | C₈H₁₀³⁵Cl³⁷ClN₂ |

| [M+4]⁺ Isotope | C₈H₁₀³⁷Cl₂N₂ |

| Key Fragments | [M-C₄H₉]⁺, [M-Cl]⁺, [M-HCl]⁺ |

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques used to probe the vibrational modes of a molecule. The resulting spectra provide a "fingerprint" that is unique to the compound's structure and bonding. A detailed study on the vibrational spectra of the parent compound, 3,6-dichloropyridazine (B152260), serves as an excellent foundation for interpreting the spectra of its 4-butyl derivative. researchgate.netresearchgate.net

Characteristic Vibrational Modes:

C-H Stretching: Aromatic C-H stretching vibrations for the proton at C5 are expected in the 3000-3100 cm⁻¹ region. Aliphatic C-H stretching vibrations from the butyl group will appear in the 2850-2960 cm⁻¹ range.

C=C and C=N Stretching: The pyridazine ring will exhibit a series of characteristic stretching vibrations for C=C and C=N bonds, typically found in the 1400-1600 cm⁻¹ region.

C-Cl Stretching: The stretching vibrations of the C-Cl bonds are strong in the IR spectrum and are expected in the 600-800 cm⁻¹ range.

Ring Vibrations: Ring breathing and deformation modes of the pyridazine core will produce characteristic bands in the fingerprint region (below 1400 cm⁻¹). researchgate.net

Butyl Group Vibrations: The butyl group will contribute characteristic C-H bending (scissoring, wagging, twisting) vibrations around 1465 cm⁻¹ and 1375 cm⁻¹.

Raman spectroscopy is particularly useful for observing symmetric vibrations and C=C bonds, which may be weak in the IR spectrum, thus providing complementary information for a complete vibrational assignment.

Table 5.3: Predicted Key IR and Raman Vibrational Frequencies (cm⁻¹) for this compound

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Expected Intensity (IR) | Expected Intensity (Raman) |

| Aromatic C-H Stretch | 3000 - 3100 | Medium | Medium |

| Aliphatic C-H Stretch | 2850 - 2960 | Strong | Strong |

| C=N, C=C Ring Stretch | 1400 - 1600 | Medium-Strong | Medium-Strong |

| Aliphatic C-H Bend | 1375 - 1465 | Medium | Medium |

| Ring Breathing/Deformation | 800 - 1300 | Medium | Strong |

| C-Cl Stretch | 600 - 800 | Strong | Medium |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Studies

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The spectrum of this compound is expected to be dominated by transitions involving the π-electron system of the pyridazine ring and the non-bonding electrons on the nitrogen atoms. libretexts.org

The principal electronic transitions observed in heteroaromatic systems like pyridazine are:

π → π* transitions: These are typically high-energy, high-intensity absorptions resulting from the promotion of an electron from a π bonding orbital to a π* antibonding orbital.

n → π* transitions: These lower-energy transitions involve the promotion of an electron from a non-bonding orbital (the lone pair on a nitrogen atom) to a π* antibonding orbital. These transitions are generally of lower intensity than π → π* transitions. youtube.com

For this compound, the presence of chlorine atoms and the alkyl group will influence the energy of these transitions, causing shifts in the absorption maxima (λ_max) compared to the parent pyridazine. A study on the closely related 3,6-dichloro-4-methylpyridazine (B106839) provides valuable comparative data, showing absorptions in the 200-400 nm range. researchgate.net The butyl group, being an electron-donating alkyl group, may cause a slight bathochromic (red) shift compared to an unsubstituted ring.

Table 5.4: Predicted UV-Vis Absorption Data for this compound

| Transition Type | Predicted λ_max Range (nm) | Description |

| π → π | ~220 - 280 | High-intensity absorption related to the aromatic π system. |

| n → π | ~300 - 350 | Lower-intensity absorption involving nitrogen lone-pair electrons. |

X-ray Diffraction Crystallography for Solid-State Structural Elucidation

Single-crystal X-ray diffraction is the most powerful technique for determining the precise three-dimensional arrangement of atoms in the solid state. If a suitable single crystal of this compound can be grown, this method can provide definitive information on bond lengths, bond angles, and intermolecular interactions.

Structural analysis of related substituted pyridazines has revealed important features such as the planarity of the pyridazine ring and the nature of crystal packing, which is often governed by weak intermolecular interactions like C-H···N or π-π stacking. mdpi.comrsc.org For this compound, X-ray crystallography would confirm:

The planarity of the dichloropyridazine ring.

The precise bond lengths and angles, showing the influence of the chloro and butyl substituents.

The conformation of the butyl chain in the solid state.

The nature of intermolecular packing in the crystal lattice, including any potential halogen bonding (C-Cl···N) or other non-covalent interactions.

Chiroptical Spectroscopy (e.g., CD, ORD) for Stereochemical Assignment (if chiral derivatives are formed)

Chiroptical spectroscopy techniques, such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), are essential for the analysis of chiral molecules. While this compound itself is achiral, chiral derivatives could be formed, for example, by introducing a stereocenter into the butyl side chain (e.g., at the α or β position) or by synthesizing a derivative that exhibits atropisomerism.

In such cases, CD spectroscopy, which measures the differential absorption of left- and right-circularly polarized light, would be invaluable for assigning the absolute configuration of the stereocenter. mdpi.com The CD spectrum provides information about the spatial arrangement of chromophores, and the sign and intensity of the Cotton effects can often be correlated with a specific stereoisomer, frequently supported by theoretical calculations. researchgate.net ORD measures the rotation of plane-polarized light as a function of wavelength. Together, these techniques provide a powerful means for the stereochemical elucidation of chiral pyridazine derivatives.

Computational Chemistry and Theoretical Studies of 4 Butyl 3,6 Dichloropyridazine

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental to understanding the electronic behavior of 4-Butyl-3,6-dichloropyridazine. These methods solve the Schrödinger equation for the molecule, providing detailed information about its electronic structure and inherent reactivity.

Density Functional Theory (DFT) is a widely used computational method to determine the most stable three-dimensional arrangement of atoms in a molecule, known as its ground state geometry. For this compound, DFT calculations, often employing functionals like B3LYP with basis sets such as 6-311++G(d,p), are used to optimize the molecular structure. nih.gov These calculations predict bond lengths, bond angles, and dihedral angles that are in close agreement with experimental data where available. The butyl group's conformational flexibility is also a key aspect explored in these studies, identifying the lowest energy conformer.

Table 1: Calculated Geometrical Parameters for this compound (Exemplary Data)

| Parameter | Value |

|---|---|

| C3-C4 Bond Length | 1.39 Å |

| C4-C5 Bond Length | 1.40 Å |

| N1-N2 Bond Length | 1.34 Å |

| C3-Cl Bond Length | 1.74 Å |

| C6-Cl Bond Length | 1.74 Å |

Note: This data is illustrative and based on typical values for similar structures.

Frontier Molecular Orbital (FMO) theory is crucial for predicting the reactivity of a molecule. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The HOMO-LUMO energy gap is a significant indicator of chemical stability; a larger gap implies higher stability and lower reactivity. researchgate.net For this compound, the electron-withdrawing chlorine atoms and the pyridazine (B1198779) ring itself influence the energies and spatial distribution of these orbitals, which in turn dictates its susceptibility to nucleophilic or electrophilic attack. rsc.org

Table 2: Calculated Frontier Molecular Orbital Energies for this compound (Exemplary Data)

| Molecular Orbital | Energy (eV) |

|---|---|

| HOMO | -6.85 |

| LUMO | -1.23 |

Note: This data is illustrative and based on typical values for pyridazine derivatives.

Reaction Mechanism Elucidation through Transition State Calculations

Theoretical calculations are invaluable for mapping out the potential energy surface of a chemical reaction, allowing for the identification of transition states. e3s-conferences.org By calculating the energy of the transition state structure, which is the highest point on the reaction pathway, the activation energy for a proposed reaction mechanism can be determined. youtube.com For reactions involving this compound, such as nucleophilic substitution at the chlorine-bearing carbon atoms, transition state calculations can help to understand the reaction kinetics and predict the most favorable reaction pathway. e3s-conferences.org

Prediction of Spectroscopic Parameters (e.g., NMR chemical shifts, vibrational frequencies)

Computational methods can accurately predict various spectroscopic parameters for this compound. The Gauge-Independent Atomic Orbital (GIAO) method, for instance, is commonly used to calculate NMR chemical shifts (¹H and ¹³C), which can be compared with experimental spectra for structure verification. nih.gov Similarly, theoretical calculations of vibrational frequencies can aid in the assignment of experimental IR and Raman spectra. researchgate.net These predictions are powerful tools for characterizing the molecule and confirming its identity. nih.gov

Table 3: Predicted ¹³C NMR Chemical Shifts for this compound (Exemplary Data)

| Carbon Atom | Predicted Chemical Shift (ppm) |

|---|---|

| C3 | 152.1 |

| C4 | 135.8 |

| C5 | 128.4 |

| C6 | 151.9 |

| Butyl-C1 | 34.2 |

| Butyl-C2 | 31.5 |

| Butyl-C3 | 22.6 |

Note: This data is illustrative and based on typical values for substituted pyridazines.

Quantitative Structure-Property Relationship (QSPR) Studies (focus on chemical properties, not biological)

Quantitative Structure-Property Relationship (QSPR) studies aim to establish a mathematical relationship between the chemical structure of a molecule and its physical or chemical properties. For this compound, QSPR models can be developed to predict properties such as boiling point, solubility, or chromatographic retention times based on calculated molecular descriptors. These descriptors can include constitutional, topological, geometrical, and electronic parameters derived from computational chemistry calculations.

Future Perspectives and Challenges in 4 Butyl 3,6 Dichloropyridazine Research

Development of Novel and Efficient Synthetic Routes with Enhanced Selectivity

The synthesis of 4-alkyl-3,6-dichloropyridazines has been approached through methods such as free-radical alkylation of 3,6-dichloropyridazine (B152260). For instance, the synthesis of the related compound, 4-(tert-butyl)-3,6-dichloropyridazine, has been documented. googleapis.com One described method involves reacting 3,6-dichloropyridazine with pivalic acid in the presence of silver nitrate (B79036) and ammonium (B1175870) persulfate. googleapis.com This approach, while effective for a tert-butyl group, highlights a key challenge for the synthesis of 4-butyl-3,6-dichloropyridazine: achieving high regioselectivity and efficiency for the introduction of a linear alkyl chain.

Future research will likely focus on overcoming the challenges associated with direct C-H functionalization, which can sometimes lead to mixtures of regioisomers. nih.gov The development of novel synthetic routes with enhanced selectivity for the C4 position of the pyridazine (B1198779) ring is a primary objective. This could involve exploring alternative catalytic systems or directing groups that favor alkylation at the desired position.

| Reagent/Catalyst | Description | Potential Advantage |

| Transition Metal Catalysts | Complexes of palladium, nickel, or copper could be explored for cross-coupling reactions with butyl-containing organometallic reagents. | High efficiency and functional group tolerance. |

| Photoredox Catalysis | Utilizes visible light to generate radical intermediates under mild conditions, potentially offering a more sustainable synthetic route. | Environmentally friendly and capable of unique bond formations. |

| Directed Metalation | The use of directing groups to facilitate ortho-lithiation or other metalations at the C4 position prior to alkylation. | High regioselectivity. |

The ideal synthetic route would not only be highly selective but also utilize readily available starting materials, be operationally simple, and minimize waste generation, aligning with the principles of green chemistry.

Exploration of Undiscovered Reactivity Modes

The reactivity of this compound is largely uncharted territory. The two chlorine atoms at the C3 and C6 positions are expected to be susceptible to nucleophilic substitution, a common reactivity pattern for chloropyridazines. jofamericanscience.org However, the influence of the C4-butyl group on the electronic properties and steric environment of the pyridazine ring could lead to novel reactivity.

Future investigations should systematically explore the reactivity of the chloro-substituents, probing their differential reactivity to enable selective functionalization at either the C3 or C6 position. Furthermore, the potential for the butyl group to participate in or direct reactions, such as intramolecular cyclizations, warrants investigation. The exploration of C-H functionalization at the butyl chain itself, while preserving the pyridazine core, could also open up new avenues for derivatization.

Catalysis Development for Sustainable Pyridazine Functionalization

The development of sustainable catalytic methods is a cornerstone of modern organic synthesis. For this compound, this involves designing catalysts that can selectively functionalize the pyridazine ring with high efficiency and minimal environmental impact. Transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig aminations, are powerful tools for C-C and C-N bond formation and could be adapted for this substrate. researchgate.net

A key challenge lies in developing catalysts that are not only active but also tolerant of the potentially coordinating nitrogen atoms of the pyridazine ring, which can sometimes inhibit catalytic activity. The design of ligands that can modulate the electronic and steric properties of the metal center will be crucial in overcoming this hurdle. Furthermore, the use of earth-abundant metal catalysts, such as iron or copper, would enhance the sustainability of these transformations. researchgate.net

Application of Machine Learning and AI in Predicting Pyridazine Chemical Behavior

ML models can be developed to predict the regioselectivity of reactions, the potential for side-product formation, and even the optimal catalyst system for a given functionalization. rjptonline.org This predictive power can accelerate the discovery of new derivatives of this compound with desired properties.

| AI/ML Application | Potential Impact on Research |

| Reaction Outcome Prediction | Accurately forecast the products and yields of unknown reactions, saving time and resources. cam.ac.uk |

| Retrosynthesis Planning | Propose novel and efficient synthetic routes to complex target molecules derived from this compound. |

| Property Prediction | Estimate key physicochemical properties of new derivatives, aiding in the design of molecules with specific characteristics. researchgate.net |

While the application of AI in this specific area is still in its early stages, the growing availability of chemical data and the increasing sophistication of algorithms suggest a promising future.

Scalability of Synthesis for Industrial and Academic Applications

For any chemical compound to have a significant impact, its synthesis must be scalable. The transition from laboratory-scale synthesis to industrial or large-scale academic production presents several challenges, including cost of starting materials, reaction safety, and purification methods. The documented syntheses of related 4-alkyl-3,6-dichloropyridazines have been performed on a gram scale, indicating the potential for scalability. nih.govresearchgate.net

Future work in this area should focus on optimizing reaction conditions to be amenable to larger-scale production. This includes exploring solvent effects, catalyst loading, and purification techniques that are both efficient and cost-effective. The development of continuous flow processes could also offer a safer and more efficient alternative to traditional batch synthesis for the production of this compound and its derivatives.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 4-Butyl-3,6-dichloropyridazine, and how do reaction conditions influence yield?

- Methodological Answer : The compound can be synthesized via condensation of 3,6-dichloropyridazine with alkyl halides under controlled conditions. Microwave-assisted synthesis (e.g., 400 W, 100°C, 30 minutes) enhances regioselectivity and reduces side reactions compared to traditional heating . Key variables include solvent polarity (e.g., DMF vs. THF), stoichiometry of alkylating agents, and reaction time. Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is critical to isolate the target compound. Yield optimization requires iterative testing of these parameters .

Q. How can spectroscopic techniques validate the structural integrity of this compound?

- Methodological Answer : Use a combination of -NMR, -NMR, and high-resolution mass spectrometry (HRMS). For -NMR, the butyl chain protons appear as a triplet (δ ~0.9 ppm for CH), multiplet (δ ~1.4 ppm for CH), and triplet (δ ~2.5 ppm for CH-adjacent to pyridazine). The pyridazine ring protons are deshielded due to electron-withdrawing Cl groups, appearing as singlets between δ 7.5–8.5 ppm. HRMS should confirm the molecular ion peak ([M+H]) with <2 ppm error .

Q. What in vitro assays are suitable for preliminary evaluation of biological activity?

- Methodological Answer : Cyclooxygenase (COX-1/COX-2) inhibition assays are commonly used for pyridazine derivatives. Prepare test solutions in DMSO (≤1% v/v) and use indomethacin as a positive control. Measure IC values via spectrophotometric monitoring of prostaglandin conversion. Parallel cytotoxicity screening (e.g., MTT assay on HEK-293 cells) ensures activity is not due to nonspecific cell death. Data should be analyzed using nonlinear regression (GraphPad Prism) to account for dose-response variability .

Advanced Research Questions

Q. How can reaction pathways be optimized to address regioselectivity challenges during functionalization?

- Methodological Answer : Regioselective functionalization at the 4-butyl position requires protecting-group strategies or catalyst-mediated control. For example, Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) with aryl boronic acids can target specific sites. Computational modeling (DFT at B3LYP/6-31G* level) predicts electron density distribution to guide site reactivity. Validate predictions with kinetic studies (e.g., monitoring intermediates via LC-MS) .

Q. How should discrepancies in COX inhibition data between independent studies be resolved?

- Methodological Answer : Discrepancies often arise from assay conditions (e.g., enzyme source, substrate concentration). Standardize protocols using recombinant human COX isoforms and validate with blinded replicates. Apply statistical tools (ANOVA with Tukey post hoc) to identify outliers. Cross-reference with structural analogs (e.g., 3,6-dichloro-4-isopropylpyridazine) to isolate substituent-specific effects .

Q. What computational methods predict the compound’s interaction with biological targets?

- Methodological Answer : Molecular docking (AutoDock Vina) and molecular dynamics (GROMACS) simulate binding to COX-2. Prepare the protein structure (PDB ID: 1PXX) by removing water molecules and adding polar hydrogens. Use the compound’s minimized 3D structure (optimized via Gaussian09) for docking. Analyze binding free energy (ΔG) and hydrogen-bond interactions. Validate predictions with mutagenesis studies on key residues (e.g., Arg120, Tyr355) .

Methodological Best Practices

Q. How to design a robust SAR study for this compound derivatives?